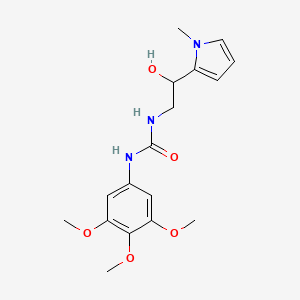

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

This compound is a urea derivative featuring a 3,4,5-trimethoxyphenyl group and a 1-methyl-1H-pyrrole moiety linked via a hydroxyethyl bridge. The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding agents, often associated with anticancer activity . The pyrrole ring may enhance interactions with hydrophobic pockets in biological targets, while the hydroxyethyl group could improve solubility.

Properties

IUPAC Name |

1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-20-7-5-6-12(20)13(21)10-18-17(22)19-11-8-14(23-2)16(25-4)15(9-11)24-3/h5-9,13,21H,10H2,1-4H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYOMICZGSFTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrrole, 3,4,5-trimethoxybenzoyl chloride, and ethylene glycol.

Formation of Intermediate: The first step involves the reaction of 1-methyl-1H-pyrrole with ethylene glycol under acidic conditions to form the intermediate 2-(1-methyl-1H-pyrrol-2-yl)ethanol.

Urea Formation: The intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

1. Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and the inhibition of cell proliferation. Studies have shown promising results in vitro, suggesting potential use as an anticancer agent.

2. Neuroprotective Effects

The compound's structural components suggest neuroprotective properties, particularly in models of neurodegenerative diseases. Preliminary studies indicate that it may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease.

3. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production. This effect may be beneficial in treating chronic inflammatory conditions, including autoimmune diseases.

4. Antioxidant Activity

The presence of hydroxyl and methoxy groups contributes to its antioxidant capacity. This activity helps in scavenging free radicals and reducing oxidative damage, which is relevant in various pathological conditions.

Case Studies

Several case studies have explored the efficacy of 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea:

Case Study 1: Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function as assessed by behavioral tests. Histological analysis showed reduced neuronal loss compared to control groups.

Case Study 3: Inflammatory Response Modulation

In a murine model of rheumatoid arthritis, treatment with the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. Joint swelling was also significantly reduced, indicating potential for therapeutic use in inflammatory diseases.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Urea Derivatives with Trimethoxyphenyl Moieties

a. 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea ()

- Structure : Contains a pyrrole-carbonyl group attached to a phenyl ring and a 4-methoxyphenyl urea.

- Key Differences : The target compound has a 3,4,5-trimethoxyphenyl group (vs. 4-methoxy) and a hydroxyethyl-pyrrole substituent (vs. pyrrole-carbonyl).

- Implications : The additional methoxy groups in the target compound may enhance tubulin-binding affinity, while the hydroxyethyl group could increase solubility compared to the carbonyl-linked analog .

b. 1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea ()

- Structure: Features a pyridinyl-trimethoxyphenoxy-phenyl scaffold.

- Key Differences: The target compound lacks the pyridinyl and phenoxy linkages but includes a pyrrole-hydroxyethyl group.

Thiourea Analogs ()

1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea

- Structure : Thiourea derivative with indole and trimethoxyphenyl groups.

- Key Differences : Replacement of urea’s oxygen with sulfur increases lipophilicity. The indole and fluoromethyl groups are absent in the target compound.

Chalcone Derivatives ()

a. (E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC, )

- Structure : Chalcone with trimethoxyphenyl and triethoxyphenyl groups.

- Key Differences: The enone system in chalcones contrasts with the urea linkage.

- Implications : Chalcones like ETTC induce mitochondrial apoptosis, whereas urea derivatives may act via tubulin inhibition or ferroptosis pathways .

b. (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ()

- Structure : Chalcone with a pyrrole substituent.

- Key Differences : Shares the 1-methylpyrrole and trimethoxyphenyl groups but lacks the urea moiety.

Data Table: Structural and Functional Comparison

| Compound | Molecular Features | Biological Activity | Synthesis Yield (If Reported) |

|---|---|---|---|

| Target Compound | 3,4,5-Trimethoxyphenyl, hydroxyethyl-pyrrole | Ferroptosis induction (inferred) | N/A |

| 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea (4,7) | Pyrrole-carbonyl, 4-methoxyphenyl | Not specified; urea scaffold often linked to kinase inhibition | 72% (one-step synthesis) |

| ETTC (5) | Chalcone, triethoxy/trimethoxyphenyl | Mitochondrial apoptosis | N/A |

| Thiourea derivative (12) | Indole, thiourea, trimethoxyphenyl | Not specified; thioureas often modulate ion channels | N/A |

Key Insights from Structural Comparisons

- Role of 3,4,5-Trimethoxyphenyl Group : Present in all compared compounds, this group is critical for tubulin binding and anticancer activity. Its electron-rich nature facilitates interactions with hydrophobic protein pockets .

- Impact of Urea vs. Thiourea vs. Chalcone Scaffolds :

- Ureas : Offer balanced hydrogen-bonding and solubility, suitable for targeting enzymes or receptors.

- Thioureas : Increased lipophilicity may enhance membrane permeability but reduce metabolic stability.

- Chalcones : The α,β-unsaturated ketone enables Michael addition reactions, contributing to pro-apoptotic effects .

- Synthetic Accessibility : Microwave-assisted methods () and one-step carbonylation () improve yields and efficiency compared to multi-step chalcone syntheses.

Biological Activity

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that has attracted attention for its potential biological activities. Its unique structural features, including a pyrrole moiety and a trimethoxyphenyl group, suggest various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 317.4 g/mol. Its structure can be visualized as follows:

The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. It is hypothesized that it can bind to enzymes and receptors, modulating their functions. The specific pathways and interactions remain an area for further research.

Anticancer Activity

Research indicates that compounds with similar structural motifs demonstrate significant anticancer properties. For instance, studies have shown that derivatives of pyrrole and urea exhibit cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea | HCT116 | 7.01 ± 0.60 |

| 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(m-tolyl)urea | MCF7 | 8.55 ± 0.35 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Properties

Similar compounds have also been reported to exhibit anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Case Study 1: Anticancer Screening

A recent study screened various derivatives of the pyrrole-containing urea against several cancer cell lines (e.g., MCF7, A549). The results indicated that certain modifications in the structure significantly enhance cytotoxicity, suggesting a structure-activity relationship (SAR).

Case Study 2: Inhibition of Kinases

Another study evaluated the potential of related compounds as inhibitors of Aurora-A kinase, which is crucial in cancer cell division. The compound demonstrated promising inhibition rates with an IC50 value in the low micromolar range.

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of urea derivatives typically involves coupling reactions between isocyanates and amines or via carbodiimide-mediated reactions. For this compound:

- Step 1: Synthesize the hydroxy-pyrrole ethylamine intermediate through nucleophilic substitution or reductive amination .

- Step 2: React the amine intermediate with 3,4,5-trimethoxyphenyl isocyanate under inert conditions (e.g., dry THF, 0–5°C) to form the urea bond .

- Optimization: Use catalysts like DMAP to enhance coupling efficiency. Monitor reaction progress via TLC and optimize temperature (e.g., 25–40°C) to balance yield and purity .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- IR Spectroscopy: Identify urea C=O stretches (~1640–1680 cm⁻¹) and hydroxyl/pyrrole N-H stretches (~3200–3400 cm⁻¹) .

- NMR: Use - and -NMR to confirm substitution patterns (e.g., trimethoxy phenyl protons at δ 3.8–4.0 ppm, pyrrole protons at δ 6.0–7.0 ppm) .

- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF, ensuring observed [M+H] matches theoretical values .

Advanced: How can crystallographic data refine the compound’s structure, and what challenges arise during refinement?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data. Mount crystals in cryoprotectant (e.g., Paratone-N) to prevent decay .

- Refinement: Employ SHELXL for structure solution. Challenges include:

- Validation: Check with PLATON to ensure geometric accuracy and R-factor convergence (<5%) .

Advanced: What SAR strategies enhance biological activity when modifying substituents on the urea core?

Methodological Answer:

- Substituent Variation: Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to assess effects on target binding .

- Pyrrole Modifications: Introduce methyl or cyclopropyl groups to the pyrrole ring to evaluate steric/electronic impacts on hydrophobicity .

- Assays: Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR) and compare IC values. Use molecular docking (AutoDock Vina) to correlate substituent size with binding pocket compatibility .

Advanced: How can contradictions between observed and predicted bioactivity data be resolved?

Methodological Answer:

- Orthogonal Assays: Validate antiproliferative activity using MTT (viability) and Annexin-V (apoptosis) assays to confirm mechanism .

- Metabolic Stability: Perform microsomal stability tests (e.g., liver S9 fractions) to rule out rapid degradation as a cause of low observed activity .

- Computational Adjustments: Re-parameterize QSAR models using experimental logP and polar surface area data to improve predictive accuracy .

Basic: What in vitro assays are suitable for initial antiproliferative activity screening?

Methodological Answer:

- Cell Lines: Use NCI-60 panel or cancer-specific lines (e.g., MCF-7, HeLa) .

- Dose-Response: Treat cells with 0.1–100 μM compound for 48–72 hours.

- Readouts: Quantify viability via ATP-based luminescence (CellTiter-Glo) or resazurin reduction .

Advanced: Which computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or GROMACS to dock the compound into ATP-binding pockets (e.g., tubulin, kinases). Prioritize poses with hydrogen bonds to trimethoxyphenyl oxygen atoms .

- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and ligand-protein interaction frequency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.